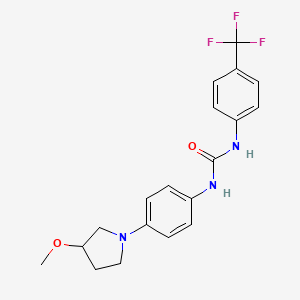

![molecular formula C7H8BN3O2 B2756827 6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-硼酸 CAS No. 2377606-51-2](/img/structure/B2756827.png)

6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

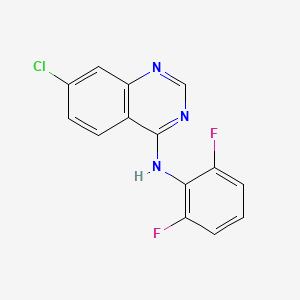

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid (MTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. MTB is a boronic acid derivative that contains a triazole ring and a pyridine ring. This compound has been extensively studied for its unique properties, including its ability to act as a ligand for metal ions and its potential as a drug candidate.

科学研究应用

合成与荧光

6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-硼酸和相关化合物已通过铃木交叉偶联反应合成,生成具有显着荧光性质的化合物。这种合成路线证明了这些化合物在荧光材料和生物成像中的应用潜力,因为它们具有高量子产率,尤其是在某些衍生物中 (Abarca et al., 2006)。

分子对接和抗菌活性

对三唑并吡啶衍生物的研究,包括那些与 6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-硼酸在结构上相关的衍生物,在分子对接研究和抗菌和抗氧化活性的体外筛选方面显示出了有希望的结果。这些化合物显示出中等至良好的靶蛋白结合能,表明具有治疗应用潜力 (Flefel et al., 2018)。

三唑并吡啶的无金属合成

合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的创新方法涉及苯碘双(三氟乙酸酯)介导的分子内环化。这种方法允许快速有效地构建三唑并吡啶骨架,而无需金属催化剂,突出了开发药物和研究工具的宝贵策略 (Zheng et al., 2014)。

对 P2X7 受体的拮抗特性

基于 4-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的化合物,其结构与 6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-硼酸相似,已被确定为 P2X7 受体的有效且选择性拮抗剂。这一发现对于开发针对由该受体介导的疾病(如炎症性疾病和疼痛)的治疗具有重要意义 (Letavic et al., 2017)。

抗菌活性

对 2,6-双(6-取代-1,2,4-三唑并[3,4-b][1,3,4]噻二唑-3-基)吡啶衍生物的研究显示,对大肠杆菌和铜绿假单胞菌等病原体具有显着的体外抗菌活性。这些发现表明三唑并吡啶衍生物具有开发新型抗菌剂的潜力 (Xiao et al., 2013)。

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Mode of Action

Similar compounds have been synthesized using a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence pathways related to cardiovascular function, glucose metabolism, and cell proliferation.

Result of Action

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence various cellular processes, including cell proliferation, glucose metabolism, and cardiovascular function.

属性

IUPAC Name |

(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BN3O2/c1-5-2-3-6-9-7(8(12)13)10-11(6)4-5/h2-4,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTLPSBOTHIMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN2C=C(C=CC2=N1)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2756752.png)

![2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756754.png)

![6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2756757.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)

![N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2756761.png)

![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)